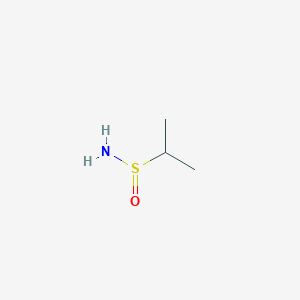

Propane-2-sulfinamide

Description

Genesis and Evolution of Chiral Sulfinamides as Synthetic Tools

The use of chiral auxiliaries, temporary stereogenic units incorporated into a substrate to control the stereochemical outcome of a reaction, has been a long-standing strategy in asymmetric synthesis. wikipedia.org While various chiral auxiliaries have been developed, those based on sulfur have demonstrated unique advantages. rsc.org The journey towards the highly effective propane-2-sulfinamide began with earlier explorations of other sulfinyl-based chiral directing groups. For instance, the Davis group was among the pioneers, reporting the preparation of racemic benzene-sulfinyl imines in 1974. harvard.edu Later, the focus shifted towards enantiopure sulfinimines, with p-toluenesulfinimines being investigated for the asymmetric synthesis of amino acids and aziridines. sigmaaldrich.com

These early studies laid the groundwork, demonstrating the potential of the chiral sulfinyl group to direct nucleophilic additions to imines. However, the development of a more robust, versatile, and easily accessible auxiliary was necessary for broader application. This need was met with the introduction of tert-butanesulfinamide by Jonathan A. Ellman and his research group in 1997. wikipedia.orgiupac.org This particular sulfinamide proved to be exceptionally effective, offering high stereocontrol, broad substrate scope, and straightforward removal of the auxiliary group. wikipedia.orgyale.edu The development of a practical, large-scale, and catalytic enantioselective synthesis of tert-butanesulfinamide from the inexpensive starting material, tert-butyl disulfide, was a crucial factor in its widespread adoption by both academic and industrial laboratories. yale.edunih.gov

Significance of Sulfur-Centered Chirality in Organic Transformations

The chirality of this compound resides at the sulfur atom, which is a stereogenic center due to the presence of a lone pair of electrons, an oxygen atom, a nitrogen atom, and a tert-butyl group. beilstein-journals.org This sulfur-centered chirality is fundamental to its function as a chiral auxiliary. The sulfinyl group serves multiple roles in asymmetric synthesis:

Activation of Imines: The electron-withdrawing nature of the sulfinyl group activates the C=N double bond of the corresponding N-sulfinylimines, making them more susceptible to nucleophilic attack. wikipedia.orgresearchgate.net

Powerful Stereodirecting Group: The chiral sulfinyl group effectively shields one face of the imine, directing incoming nucleophiles to the opposite face with high diastereoselectivity. wikipedia.org This stereocontrol is often rationalized by a six-membered chair-like transition state involving coordination of the nucleophilic reagent's metal cation to both the sulfinyl oxygen and the imine nitrogen. sigmaaldrich.com

Stability and Cleavage: The N-tert-butanesulfinyl group is stable under a variety of reaction conditions, yet it can be readily cleaved under mild acidic conditions to afford the desired chiral amine. wikipedia.orgiupac.org

The unique properties conferred by the sulfur stereocenter have made sulfinyl compounds, particularly sulfoxides and sulfinamides, valuable tools in asymmetric catalysis and as building blocks for complex molecules.

Overview of this compound's Unique Role as a Chiral Auxiliary and Ammonia (B1221849) Equivalent

Condensation: this compound is condensed with an aldehyde or ketone to form a chiral N-tert-butanesulfinylimine. This reaction is often facilitated by a mild Lewis acid, such as titanium(IV) ethoxide or copper(II) sulfate (B86663), and proceeds in high yield with no racemization at the sulfur center. sigmaaldrich.com

Nucleophilic Addition and Cleavage: A nucleophile, such as a Grignard reagent or an organolithium compound, is added to the N-sulfinylimine. iupac.org The chiral sulfinyl group directs this addition with high diastereoselectivity. Subsequent treatment with a protic acid, typically hydrochloric acid, cleaves the N-S bond to release the free chiral amine, often as its hydrochloride salt. iupac.org

This methodology has proven to be incredibly robust and has been applied to the synthesis of a wide variety of chiral amines, including α-branched and α,α-dibranched amines, amino alcohols, and amino acids. wikipedia.orgyale.edu The reliability and versatility of this compound have solidified its position as an indispensable tool in modern organic synthesis. nih.gov

Table 1: Asymmetric Synthesis of Chiral Amines using this compound

| Aldehyde/Ketone Substrate | Nucleophile | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |

| Isovaleraldehyde | EtMgBr | (R)-1-Ethyl-3-methylbutylamine | 95 | 96:4 | sigmaaldrich.com |

| 3-Phenylpropanal | MeMgBr | (R)-1-Phenyl-2-propylamine | 98 | 91:9 | sigmaaldrich.com |

| Benzaldehyde | EtMgBr | (R)-1-Phenylpropylamine | 100 | 92:8 | sigmaaldrich.com |

| Acetophenone (B1666503) | MeLi / AlMe3 | (R)-α,α-Dimethylbenzylamine | 86 | 94:6 | yale.edu |

| Propiophenone | PhLi / AlMe3 | (R)-1,1-Diphenylpropylamine | 92 | 99:1 | yale.edu |

Table 2: Cleavage of the N-Sulfinyl Group

| N-Sulfinyl Amine Substrate | Cleavage Conditions | Product | Yield (%) | Reference |

| N-((R)-1-Phenylpropyl)- (R)-propane-2-sulfinamide | HCl in MeOH | (R)-1-Phenylpropylamine HCl | >95 | sigmaaldrich.com |

| N-((R)-1-(p-Tolyl)ethyl)- (R)-propane-2-sulfinamide | HCl in MeOH | (R)-1-(p-Tolyl)ethylamine HCl | >95 | sigmaaldrich.com |

| N-(1,1-Diphenylpropyl)- (R)-propane-2-sulfinamide | HCl in MeOH | 1,1-Diphenylpropylamine HCl | >95 | yale.edu |

Structure

3D Structure

Properties

IUPAC Name |

propane-2-sulfinamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NOS/c1-3(2)6(4)5/h3H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFILDSDQMSCNBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

107.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19955-41-0 | |

| Record name | propane-2-sulfinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Propane 2 Sulfinamide and Its Enantiomers

Catalytic Enantioselective Synthesis Routes

Catalytic methods provide an efficient and atom-economical pathway to enantiomerically enriched propane-2-sulfinamide by using a small quantity of a chiral catalyst to generate large amounts of the desired product.

Oxidation-Based Approaches for Stereospecific Formation

The catalytic asymmetric oxidation of the inexpensive starting material di-tert-butyl disulfide is a key strategy for producing enantiopure this compound. acs.org This approach typically yields tert-butyl tert-butanethiosulfinate as a chiral intermediate. acs.org One of the first successful examples of this catalytic asymmetric oxidation was achieved using a vanadium catalyst, VO(acac)₂, in conjunction with a chiral Schiff base ligand. acs.org This process affords the thiosulfinate product with high enantiomeric excess (91% ee) and in excellent yields (≥92%). acs.org

Subsequent improvements to this method focused on developing more practical and scalable conditions. A significant advancement was the use of a different chiral ligand derived from the readily available cis-1-amino-indan-2-ol, which allows the reaction to be performed at a high concentration in acetone. acs.org The resulting enantiomerically enriched thiosulfinate ester is a stable intermediate that can be stereospecifically converted to the desired sulfinamide. acs.org For example, treatment of the thiosulfinate with lithium amide (LiNH₂) in liquid ammonia (B1221849) and tetrahydrofuran (B95107) (THF) results in the stereospecific displacement of the tert-butyl thiolate, yielding the final this compound product. acs.orgiupac.org A single recrystallization of the crude product is often sufficient to obtain enantiomerically pure material. acs.org

| Catalyst System | Oxidant | Intermediate | Intermediate ee | Final Product Yield | Reference |

| VO(acac)₂ / Chiral Schiff Base | H₂O₂ | tert-Butyl tert-butanethiosulfinate | 91% | 71-75% (after recrystallization) | acs.org |

| Vanadium / Chiral aminoindanol-derived ligand | H₂O₂ | tert-Butyl tert-butanethiosulfinate | Not specified | 68% (after recrystallization) | iupac.org |

Transition Metal-Mediated Oxidative Couplings

Transition metal-catalyzed reactions, particularly those involving copper and palladium, are powerful methods for constructing S-N bonds. These oxidative coupling strategies can form sulfinamides directly from thiols and amines. While broadly applicable, achieving high enantioselectivity specifically for this compound requires a carefully designed chiral ligand to control the stereochemical outcome.

In one approach, a dual catalytic system of copper(I) iodide (CuI) and palladium(II) chloride (PdCl₂) with 2,2′-bipyridine (bpy) as a ligand was used for the oxidative coupling of aryl thiols with tert-butylamine. nih.gov This method produces the corresponding sulfinamides in moderate to good yields. nih.gov Another efficient method utilizes a copper-catalyzed dual S–H/N–H activation to couple aromatic thiols with various amines in a mixture of DMSO and water, also yielding aryl sulfinamides. nih.gov

Palladium(II)-catalyzed aerobic oxidative cyclization has been demonstrated for the synthesis of pyrrolidines from starting materials tethered to tert-butanesulfinamides. nih.gov This represents a metal-catalyzed addition of a sulfinamide nucleophile to an alkene, highlighting the potential of transition metals to facilitate S-N bond formation in complex settings. nih.govnih.gov

Non-Catalytic Preparative Strategies

Non-catalytic methods are often robust, scalable, and provide access to enantiomerically pure sulfinamides through classical chemical transformations and separation techniques.

Lithium-Ammonia Reduction Methodologies

A classical and effective method for preparing racemic this compound involves the use of di-tert-butyl disulfide. thieme-connect.com This disulfide can be oxidized to form tert-butyl tert-butanethiosulfinate. This intermediate is then treated with lithium amide in liquid ammonia. acs.orgresearchgate.net The reaction cleaves the disulfide bond, and the resulting sulfinyl moiety is trapped by the amide to form this compound. acs.org A patent describes a process where di-tert-butyl disulfide is reacted with metallic lithium and ferric nitrate (B79036) in liquid ammonia to produce the target sulfinamide. google.com While effective for racemic synthesis, this reduction method does not confer enantioselectivity on its own and is often paired with a preceding asymmetric oxidation step to produce a single enantiomer. acs.orggoogle.com

Chiral Resolution Techniques for Enantiomeric Enrichment

Chiral resolution is a fundamental technique for separating a racemic mixture into its constituent enantiomers. wikipedia.org This is achieved by reacting the racemic compound with a single enantiomer of a resolving agent to form a pair of diastereomers. wikipedia.orgardena.com Since diastereomers have different physical properties, they can be separated, most commonly by fractional crystallization. wikipedia.orgucl.ac.uk

For this compound, a racemic mixture can be reacted with a chiral resolving agent, such as an enantiopure carbohydrate derivative or a chiral acid, to form diastereomeric adducts. vjs.ac.vnvjs.ac.vn One study reports an efficient resolution strategy using D-ribose as a chiral template. vjs.ac.vn The racemic sulfinamide is reacted with a D-ribose derivative to form N-glycosidic bonds, creating diastereomers that can be separated. Subsequent hydrolysis of the separated diastereomers yields the individual (R)- and (S)-enantiomers of N-tert-butanesulfinamide in good yields and excellent enantiomeric excess. vjs.ac.vn This method of forming and separating diastereomers is a cornerstone of classical resolution and remains a practical approach for obtaining enantiopure materials on a large scale. ardena.comresearchgate.net

Direct Sulfinamidation of Thiols and Amines

The direct formation of sulfinamides from the oxidative coupling of thiols and amines is an atom-economical and straightforward synthetic route. researchgate.net These reactions typically employ an oxidizing agent to facilitate the formation of the crucial sulfur-nitrogen bond.

A general method for synthesizing racemic sulfinamides involves the oxidation of tert-butyl disulfide with an oxidant like m-Chloroperoxybenzoic acid (m-CPBA), followed by chlorination with sulfuryl chloride (SO₂Cl₂) to give tert-butanesulfinyl chloride. vjs.ac.vn This reactive intermediate is then quenched with ammonium (B1175870) hydroxide (B78521) to afford racemic this compound. thieme-connect.comvjs.ac.vn

More direct oxidative coupling methods have also been developed. For instance, the reaction of thiols with amines in the presence of an iodine (I₂) catalyst and an oxidant such as tert-butyl hydroperoxide (tBuOOH) can produce sulfinamides. nih.gov Electrochemical methods have also been explored, where the anodic oxidation of a thiol and an amine generates thiyl and amino radicals, respectively, which then couple to form the sulfenamide (B3320178) product. nih.gov While these direct methods are convenient for producing racemic or achiral sulfinamides, achieving enantioselectivity typically requires the integration of a chiral catalyst or auxiliary. nih.govresearchgate.net

Advancements in Scalable and Sustainable Synthesis

The industrial and academic demand for enantiopure this compound and its derivatives has driven significant research into developing more scalable, efficient, and environmentally sustainable synthetic methods. Key advancements focus on optimizing reaction parameters, exploring novel catalytic systems, and leveraging modern chemical technologies like flow chemistry.

A significant step towards a more sustainable synthesis involves the optimization of reaction conditions to minimize waste and energy consumption. A noteworthy development is the use of microwave-assisted, solvent-free conditions for the condensation of aldehydes and ketones with (R)-2-methylthis compound. nih.govacs.orgorganic-chemistry.org This method, often employing titanium(IV) ethoxide (Ti(OEt)₄) as a dehydrating agent and catalyst, dramatically reduces reaction times and eliminates the need for organic solvents, which are major contributors to chemical waste. nih.govorganic-chemistry.org

This environmentally friendly procedure allows for the preparation of a wide array of N-sulfinyl aldimines in excellent yields (often >95%) and high purity within just 10 minutes of microwave irradiation. acs.orgacs.org The protocol is effective for aromatic, heteroaromatic, and aliphatic aldehydes. acs.orgorganic-chemistry.org While the synthesis of the corresponding ketimines is also feasible, it typically requires longer reaction times of about one hour. nih.govacs.org The optical purity of the chiral sulfinamide is maintained throughout the process, and the only significant byproduct is titanium dioxide, which can be easily removed. organic-chemistry.org The scalability of this solvent-free approach has also been demonstrated. organic-chemistry.org

| Aldehyde | Reaction Time | Yield (%) | Reference |

|---|---|---|---|

| Benzaldehyde | 10 min | >99 | acs.org |

| 4-Nitrobenzaldehyde | 10 min | 98 | acs.org |

| 2-Naphthaldehyde | 10 min | >99 | acs.org |

| 2-Furaldehyde | 10 min | 97 | acs.org |

| Cinnamaldehyde | 10 min | 98 | acs.org |

Recent innovations have introduced photocatalytic and iron-catalyzed methods, offering novel pathways to sulfinamides under mild conditions.

Photocatalytic Synthesis: A visible-light-mediated approach utilizes acridine (B1665455) photocatalysts to generate alkyl radicals from abundant and structurally diverse alkyl carboxylic acids. acs.orgnih.gov These radicals then undergo addition to sulfinylamine reagents (like N-tritylsulfinylamine, Tr-NSO) to furnish a wide range of sulfinamide products. acs.org This method is distinguished by its broad functional group tolerance, accommodating alkenes, alkynes, ketones, esters, and free alcohols. nih.gov The reaction proceeds at room temperature under irradiation from 400 nm LEDs, highlighting its operational simplicity and energy efficiency. acs.orgnih.gov Furthermore, this strategy allows for divergent synthesis; the resulting N-trityl sulfinamides can be converted into primary sulfinamides, primary sulfonamides, or sulfonimidoyl fluorides. acs.org

Iron-Catalyzed Synthesis: Iron, being an inexpensive and low-toxicity metal, is an attractive catalyst for sustainable chemistry. researchgate.net An iron-catalyzed method for the C–H sulfinamidation of unactivated alkanes has been developed. acs.org This process uses light-mediated iron catalysis to generate radicals from C(sp³)–H bonds, which then react to form sulfinamides. acs.org Additionally, iron catalysis enables the direct synthesis of primary sulfinamides from free thiols using a protected hydroxylamine (B1172632) salt as both the nitrogen source and the oxidant. acs.org These methods provide a direct route to sulfinamides from simple hydrocarbon or thiol precursors, avoiding multi-step sequences. researchgate.netacs.org

Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology for producing chemicals with improved safety, efficiency, and scalability compared to traditional batch processing. nih.govresearchgate.net The synthesis of sulfinamides and related sulfonamides has benefited from this technology. acs.orgresearchgate.net By using meso-reactor apparatuses, the production of sulfonamides can be achieved in a rapid, safe, and easily scalable manner. acs.org

Synthesis of Analogues and Modified this compound Derivatives

This compound is a versatile chiral building block used in the asymmetric synthesis of a vast range of structurally diverse amine-containing molecules. researchgate.net Its derivatives are often key intermediates in the synthesis of pharmaceuticals and complex organic molecules. researchgate.netfrontiersin.org

Synthetic strategies often involve the initial condensation of this compound with an aldehyde or ketone to form a chiral N-sulfinyl imine. frontiersin.orgmdpi.com This imine then undergoes diastereoselective addition of various nucleophiles to create a new stereocenter with high control. For example, the addition of lithium acetylides to N-sulfinyl imines is a common method for preparing chiral N-sulfinyl propargylamines, which are valuable precursors for peptidomimetics. researchgate.net

More complex derivatives are assembled by connecting the this compound moiety to other molecular fragments using cross-coupling reactions. In one such strategy, a bromo-substituted N-sulfinyl imine derivative, (R)-N-((R)-1-(4-bromophenyl)-1-phenylpentyl)-2-methylthis compound, is first synthesized. frontiersin.org This intermediate is then subjected to a Suzuki-Miyaura coupling reaction to link it to other aromatic systems, leading to products with orientational chirality. frontiersin.org Similarly, Sonogashira couplings have been employed to join alkynyl-containing fragments to this compound derivatives. mdpi.com

Specific modifications to the this compound structure are made to create specialized reagents and ligands. For instance, condensing 2-diphenylphosphinobenzaldehyde with (R)-2-methylthis compound yields (R,E)-N-(2-(diphenylphosphanyl)benzylidene)-2-methylthis compound. orgsyn.org This molecule incorporates a phosphine (B1218219) group, making it a valuable chiral ligand for asymmetric catalysis. orgsyn.org Another example is (RS, E) N-(2-bromobenzylidene)-2-methylthis compound, which serves as a reactive intermediate for subsequent carbon-carbon bond-forming reactions. rsc.org These examples underscore the modularity and versatility of this compound in constructing complex and functionally rich molecules.

| Compound Name |

|---|

| (R)-2-methylthis compound |

| (RS, E) N-(2-bromobenzylidene)-2-methylthis compound |

| (R,E)-N-(2-(diphenylphosphanyl)benzylidene)-2-methylthis compound |

| (R)-N-((R)-1-(4-bromophenyl)-1-phenylpentyl)-2-methylthis compound |

| 2-diphenylphosphinobenzaldehyde |

| Benzaldehyde |

| Cinnamaldehyde |

| N-sulfinyl imine |

| N-sulfinyl propargylamines |

| N-tritylsulfinylamine |

| This compound |

| Sulfonamide |

| Sulfonimidoyl fluoride |

| Titanium(IV) ethoxide |

| 2-Furaldehyde |

| 2-Naphthaldehyde |

| 4-Nitrobenzaldehyde |

Stereochemical Aspects and Chiral Induction Mechanisms

Diastereoselectivity in Reactions Involving Propane-2-sulfinamide.sigmaaldrich.comresearchgate.netnih.govnih.govbohrium.combenchchem.comorgsyn.orgchemrxiv.org

The diastereoselectivity in reactions utilizing this compound is a well-studied phenomenon, primarily governed by the steric and electronic properties of the sulfinyl group and the nature of the reaction's transition state.

The sulfinyl group is fundamental to inducing stereoselectivity in reactions. medcraveonline.com Its efficacy as a chiral auxiliary is attributed to the distinct steric and electronic differences between the substituents on the stereogenic sulfur atom: a lone pair of electrons, an oxygen atom, and the bulky tert-butyl group. medcraveonline.com This arrangement effectively differentiates the two faces of a nearby reactive center, such as the C=N bond in an N-sulfinylimine. sigmaaldrich.commedcraveonline.com The tert-butanesulfinyl group activates the imine for nucleophilic attack while simultaneously directing the incoming nucleophile to one of the diastereotopic faces, leading to high diastereoselectivity in the products. sigmaaldrich.com The absolute configuration of the newly formed stereocenter is consistently determined by the chirality of the sulfinyl group. nih.gov

The stereochemical outcome of nucleophilic additions to N-tert-butanesulfinyl imines can often be manipulated by controlling the reaction conditions, which dictate whether the reaction proceeds through a chelated or a non-chelated transition state. researchgate.netharvard.edu

Chelation-Controlled States: In the presence of chelating metals (like Mg, Zn, or Ti) and in non-coordinating solvents such as dichloromethane (B109758) (CH₂Cl₂), a rigid, six-membered chair-like transition state is often formed. harvard.edu In this model, the metal coordinates to both the sulfinyl oxygen and the imine nitrogen. The bulky tert-butyl group orients itself in a pseudo-equatorial position to minimize steric strain, thereby blocking one face of the imine and directing the nucleophile to attack from the opposite face. harvard.edu This chelation control typically leads to a predictable and high level of diastereoselectivity. harvard.edu

Non-Chelated (Open) Transition States: In contrast, the use of strongly coordinating solvents like tetrahydrofuran (B95107) (THF) or organometallic reagents with weakly coordinating counterions (e.g., lithium) can disrupt this chelation. researchgate.netharvard.edu The solvent molecules compete for coordination to the metal ion, favoring an open, acyclic transition state. harvard.edu In some cases, particularly with certain substrates like 2-pyridyl imines, this can lead to a reversal of diastereoselectivity compared to the chelation-controlled pathway. researchgate.net The stereochemical outcome in these open transition states is rationalized by dipole minimization and steric interactions, where the nucleophile approaches from the less hindered face. harvard.edu

Table 1: Influence of Solvent on Diastereoselectivity in Grignard Additions

| Substrate | Grignard Reagent | Solvent | Transition State Model | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|---|

| (R)-N-(benzylidene)this compound | CH₃MgBr | CH₂Cl₂ | Chelated | 94:6 | researchgate.net |

| (R)-N-(benzylidene)this compound | CH₃MgBr | THF | Non-Chelated | Reduced Selectivity | harvard.edu |

| (R)-N-(1-(o-anisyl)ethylidene)this compound | (p-methoxyphenyl)MgBr | CH₂Cl₂ | Chelated | >98:2 | researchgate.net |

| (R)-N-(1-(o-anisyl)ethylidene)this compound | (p-methoxyphenyl)MgBr | THF | Non-Chelated (Reversed) | 1:99 | researchgate.net |

Substituents on both the N-sulfinylimine and the nucleophile play a significant role in determining the level of diastereoselectivity.

Steric Hindrance: Increased steric bulk on the imine or the nucleophile generally enhances diastereoselectivity by amplifying the steric interactions within the transition state, further favoring one approach trajectory over the other. For instance, domino reactions involving sterically hindered substrates have been shown to proceed smoothly to give the desired products in moderate yield. rsc.org

Electronic Effects: The electronic properties of substituents can also influence the reaction. Electron-withdrawing groups on the aromatic ring of a benzylidene sulfinamide can enhance the electrophilicity of the imine carbon. However, studies on domino reactions between various substituted ortho-hydroxyl aromatic N-tert-butylsulfinyl imines and sulfur ylides have shown that the electronic properties of the aromatic substituent have little effect on the stereoselectivity. rsc.org

Substituent Position: The position of a substituent can dramatically alter reactivity and selectivity. Moving a trifluoromethyl group on a benzylidene ring from the 3-position to the 2-position increases steric hindrance near the imine nitrogen, which can reduce reactivity in nucleophilic additions.

Table 2: Effect of Imine Substituents on Diastereoselectivity

| Imine Derived From | Nucleophile | Yield | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| Benzaldehyde | Dimethylsulfonium methylide | 84% | 95:5 | researchgate.net |

| p-Tolualdehyde | Dimethylsulfonium methylide | 82% | 95:5 | researchgate.net |

| p-Anisaldehyde | Dimethylsulfonium methylide | 83% | 94:6 | researchgate.net |

| Isovaleraldehyde | Dimethylsulfonium methylide | 63% | >95:5 | researchgate.net |

Enantioselectivity in Transformations.nih.govnih.govchemrxiv.orgnih.gov

The primary goal of using a chiral auxiliary like this compound is to achieve high enantioselectivity in the final product after the auxiliary is cleaved.

High enantiomeric excess (ee) is typically achieved through the highly diastereoselective reactions guided by the this compound auxiliary. sigmaaldrich.com The synthesis of the auxiliary itself can be performed to yield material with high enantiomeric purity (≥97% ee). The subsequent diastereoselective addition reactions often proceed with such high fidelity that the resulting products have very high diastereomeric ratios (d.r.), frequently exceeding 99:1. nih.gov Upon cleavage of the auxiliary, this high d.r. translates directly into a high enantiomeric excess (ee) for the final chiral amine product. researchgate.net In some cases, simple crystallization can be used to further upgrade the enantiomeric purity of the product. researchgate.net

Table 3: Examples of High Enantioselectivity in this compound Mediated Reactions

| Reaction Type | Substrate | Catalyst/Reagent | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Asymmetric Aziridination | Unsaturated Aldehydes | Sulfinyl-based organocatalyst | up to 93% | up to 92% | researchgate.net |

| Asymmetric Reduction | N-aryl ketimines | Sulfinyl-based organocatalyst | up to 95% | up to 97% | researchgate.net |

| Henry Reaction | Aldehydes | Sulfinyl-based organocatalyst | up to 90% | up to 98% | researchgate.net |

| Pd-catalyzed Cross-Coupling | Aryl Halides | Phosphine-Sulfinamide Ligands | - | >99% |

The absolute configuration of the stereogenic sulfur atom in the this compound auxiliary directly and predictably controls the absolute configuration of the product. nih.govnih.gov Using the (R)-enantiomer of the auxiliary will yield one enantiomer of the product, while using the (S)-enantiomer will produce the opposite enantiomer. nih.gov This one-to-one relationship is a critical feature of the auxiliary's utility, as it allows for the selective synthesis of a desired enantiomer simply by choosing the appropriate configuration of the starting sulfinamide. rsc.orgua.es

For example, in the synthesis of turbo chiral molecules, an (R)-N-propane-2-sulfinyl auxiliary leads to the formation of P,P,P-turbo chirality, whereas the (S)-auxiliary results in the opposite M,M,M-turbo chirality. nih.gov This control is so profound that it dictates the stereochemistry of the newly formed chiral carbon center, irrespective of other existing stereocenters in the substrate molecule. nih.gov This robust stereochemical control has been demonstrated in a wide array of reactions, including additions to imines and asymmetric hydrogenations. ua.es

Table 4: Control of Product Configuration by Auxiliary Configuration

| Auxiliary Configuration | Reaction | Product Configuration | Reference |

|---|---|---|---|

| (S) | Addition of ArLi to trifluoroethylidene sulfinamide | (S)-amine | nih.gov |

| (R) | Rh-catalyzed allylation | Favors one enantiomer | |

| (S) | Rh-catalyzed allylation | Favors opposite enantiomer | |

| (R) | Synthesis of turbo chiral amines | P,P,P-turbo chirality | nih.gov |

| (S) | Synthesis of turbo chiral amines | M,M,M-turbo chirality | nih.gov |

Conformational Analysis and its Correlation with Stereocontrol

The predictable stereoselectivity observed in reactions involving imines derived from this compound is not coincidental; it is governed by the well-defined, low-energy conformations of the N-sulfinyl imine moiety. Computational and experimental studies on analogous N-sulfinyl imines have established that the molecule preferentially adopts a specific arrangement in space, which in turn dictates the trajectory of incoming reagents.

Rotation around the nitrogen-sulfur (N-S) single bond in N-sulfinyl imines is restricted, leading to distinct and observable conformers. The two primary conformations are described by the dihedral angle of the C=N-S=O atoms: a syn-periplanar (or s-cis) conformation and an anti-periplanar (or s-trans) conformation.

Extensive computational studies have shown that the s-cis conformation, where the sulfinyl oxygen and the imine C=N bond are on the same side, is significantly more stable than the s-trans conformation. rsc.orgnih.gov This preference establishes a conformational lock, ensuring that the molecule predominantly exists in a single, predictable geometry prior to reaction.

The energy difference between these conformers gives rise to a rotational barrier. For instance, DFT calculations on a glyoxylate-derived N-sulfinyl imine revealed a rotational barrier of approximately 8.0 kcal/mol (around 33.5 kJ/mol). rsc.org This substantial barrier ensures that at typical reaction temperatures, the molecule resides almost exclusively in the lower-energy s-cis conformation, which is crucial for high diastereoselectivity. In contrast, related N-sulfenimines (lacking the sulfinyl oxygen) exhibit a lower S-N rotational barrier of about 5.91 kcal/mol, highlighting the key role of the sulfinyl group in establishing a rigid conformational preference. chemijournal.com

| Compound Type | Calculated Rotational Barrier (kcal/mol) | Calculated Rotational Barrier (kJ/mol) | Reference |

|---|---|---|---|

| Glyoxylate-derived N-sulfinyl imine | ~8.0 | ~33.5 | rsc.org |

| N-Sulfenimine (RSN=CH₂) | 5.91 | 24.7 | chemijournal.com |

The pronounced stability of the s-cis conformation is primarily attributed to favorable intramolecular interactions. A key stabilizing factor is the formation of an internal, non-covalent interaction, often described as an intramolecular hydrogen bond, between the lone pair of the sulfinyl oxygen and the hydrogen atom on the imine carbon. rsc.orgnih.gov This interaction holds the C=N-S=O framework in a planar and rigid arrangement.

With the conformationally locked s-cis geometry as the dominant ground state, the stereochemical outcome of a nucleophilic addition to the C=N bond becomes highly predictable. The bulky isopropyl group of the propane-2-sulfinyl moiety acts as a stereochemical directing group. It effectively shields one of the two prochiral faces of the imine. Consequently, a nucleophile will preferentially attack from the less sterically hindered face. cas.cn

Mechanistic Investigations and Computational Studies of Propane 2 Sulfinamide Reactions

Elucidation of Reaction Pathways and Intermediates

The synthetic utility of propane-2-sulfinamide, particularly as a chiral auxiliary, has prompted extensive mechanistic investigations to understand the pathways and intermediates that govern its reactivity and stereochemical outcomes. medchemexpress.com Reaction progress is often elucidated through techniques like Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) to monitor the consumption of reactants and the formation of products. usm.edu Key intermediates in these reactions are frequently N-sulfinylimines (or N-tert-butanesulfinyl imines), formed via the condensation of this compound with aldehydes or ketones. medchemexpress.comusm.edu These intermediates are central to a variety of subsequent transformations. For instance, in the synthesis of piperidines, the reaction proceeds through the formation of an N-sulfinyl iminium ion, which undergoes a kinetically favorable cyclization. usm.edu Similarly, in aldol-Tishchenko reactions, an initial aldol (B89426) reaction involving a sulfinimine generates an alkoxide intermediate, which is crucial for the subsequent steps. nih.gov The cleavage of the sulfinyl group, typically under acidic conditions, is often the final step to yield the desired chiral amine product. medchemexpress.comusm.edu

The nucleophilic addition of organometallic reagents, such as Grignard reagents, to chiral N-tert-butanesulfinyl imines is a cornerstone of the application of this compound in asymmetric synthesis. researchgate.net The general mechanism begins with the complexation of the magnesium ion from the Grignard reagent to the oxygen and nitrogen atoms of the sulfinylimine. pressbooks.pub This Lewis acid coordination makes the imine carbon more electrophilic and helps to create a rigid, chair-like six-membered transition state that dictates the stereochemical outcome. pressbooks.pubresearchgate.net The carbanion of the Grignard reagent then performs a nucleophilic attack on the imine carbon, forming a new carbon-carbon bond and a tetrahedral intermediate. libretexts.org Subsequent acidic workup protonates the resulting magnesium alkoxide and cleaves the sulfinamide auxiliary to afford a chiral primary amine. pressbooks.pub The stereoselectivity of the addition is generally high, controlled by the steric bulk of the tert-butylsulfinyl group, which directs the nucleophile to the opposite face of the imine. researchgate.net

The diastereoselectivity of this reaction is consistently high across various substrates, as demonstrated in the synthesis of tetrahydroquinoline alkaloids. researchgate.net

Table 1: Diastereoselective Addition of Organometallic Reagents to N-tert-butanesulfinyl Imines

| Imine Substrate | Nucleophile (Reagent) | Key Intermediate | Outcome | Reference |

|---|---|---|---|---|

| N-tert-butanesulfinyl imine derived from 3-(2-bromophenyl)propanal | Grignard Reagents | Six-membered chair-like transition state | High diastereoselectivity in the formation of sulfinamide precursors to alkaloids. researchgate.net | researchgate.net |

| (S)-N-benzylidene-2-methylthis compound | Methylmagnesium bromide | Chelated transition state | Asymmetric nucleophilic 1,2-addition studied via DFT computations. researchgate.net | researchgate.net |

| General Aldehydes/Ketones | Grignard Reagents (RMgX) | Tetrahedral magnesium alkoxide | Formation of secondary or tertiary alcohols after hydrolysis. pressbooks.pub | pressbooks.pub |

Hydride transfer is a key mechanistic step in reactions involving the reduction of N-sulfinylimines and in certain tandem reactions like the aldol-Tishchenko process. In the reduction of sulfinylimines, hydride reagents such as sodium borohydride (B1222165) (NaBH₄) and L-Selectride are commonly used. researchgate.net The mechanism involves the nucleophilic addition of a hydride ion to the electrophilic imine carbon, yielding a secondary sulfinamide. pressbooks.publibretexts.org A significant finding in these reductions is the ability to reverse the stereoselectivity by choosing the appropriate hydride source. researchgate.net While NaBH₄ reduction of N-tert-butanesulfinyl imines typically provides one product diastereomer in high selectivity, using the bulkier L-Selectride can efficiently reverse the selectivity to afford the opposite diastereomer, also in high yield. researchgate.net

In the aldol-Tishchenko reaction for synthesizing 1,3-amino alcohols, an intramolecular hydride transfer serves as the rate-determining and stereochemistry-determining step. nih.gov After an initial aldol addition, the resulting alkoxide intermediate reacts with another aldehyde equivalent, setting up a six-membered transition state for the intramolecular hydride transfer, which ultimately produces the final sulfinamide product. nih.gov

Table 2: Reversal of Diastereoselectivity in Hydride Reduction of N-tert-Butanesulfinyl Imines

| Hydride Reagent | Reaction Conditions | Stereochemical Outcome | Reference |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | THF, 2% water, -50 °C | High diastereoselectivity for one diastereomer. | researchgate.net |

| L-Selectride | THF | Effectively reversed stereoselectivity, providing the opposite diastereomer in high yield. | researchgate.net |

This compound derivatives are involved in various oxidative cyclization reactions to construct heterocyclic scaffolds. usm.edunih.gov One such pathway is the aza-Prins cyclization for synthesizing 2,4,6-trisubstituted piperidines. usm.edu The mechanism is initiated by the acidic activation of an enamine to form an N-sulfinyl iminium ion. usm.edu This intermediate adopts a chair-like conformation that allows a tethered alkene to act as a nucleophile, attacking the iminium carbon in a stereoselective manner to close the six-membered ring. usm.edu

Another investigated mechanism involves a photoredox-catalyzed, Cu(II)-mediated oxidative cyclization. nih.gov In this process, single-electron oxidation of an alkene substrate generates a radical cation. nih.gov Deprotonation of this radical cation can outcompete nucleophilic attack, leading to an allylic radical. nih.gov This radical intermediate then undergoes a Cu(II)-mediated oxidative cyclization with a pendent sulfonamide to achieve allylic amination and ring formation. nih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful computational tool for probing the mechanisms of reactions involving this compound. nih.gov These calculations provide deep insights into reaction pathways, the structures of intermediates and transition states, and the origins of stereoselectivity. nih.govresearchgate.net DFT studies have been successfully applied to investigate the nucleophilic addition of organometallic reagents to sulfinylimines and to rationalize the outcomes of complex tandem reactions. nih.govresearchgate.netnih.gov

DFT calculations are particularly valuable for predicting and explaining the stereochemical outcomes of reactions utilizing this compound as a chiral auxiliary. nih.gov By modeling the transition states leading to different diastereomers, researchers can calculate their relative energies and thus predict the diastereomeric ratio of the products.

In the context of the aldol-Tishchenko reaction, DFT computations have been used to rationalize why the diastereochemical outcome varies depending on the ketone used to form the initial sulfinimine. nih.gov The calculations revealed that the relative energies of the competing transition states in the key hydride transfer step dictate the final stereochemistry. nih.gov Similarly, DFT has been employed to investigate the asymmetric nucleophilic addition of Grignard reagents to N-sulfinylimines, providing a computational model for the observed stereoselectivity. researchgate.net

A primary application of DFT in mechanistic studies is the analysis of transition states and the construction of reaction energy profiles. nih.gov By locating the transition state structures and calculating their energies, the rate-determining step of a reaction can be identified. For the aldol-Tishchenko reaction of sulfinimines, DFT calculations confirmed that all steps prior to the intramolecular hydride transfer are reversible and that the hydride transfer itself is the rate- and stereochemistry-determining step. nih.gov

Table 3: Selected DFT Calculation Findings for Sulfinamide Reactions

| Reaction Type | Computational Method | Key Finding | Reference |

|---|---|---|---|

| Aldol-Tishchenko Reaction | DFT | The intramolecular hydride transfer is the rate- and stereochemistry-determining step. | nih.gov |

| Nucleophilic Addition | B3LYP-D3/6-311+G(d,p) | The overall process was calculated to be slightly endothermic, with a relative free energy of 5.2 kcal/mol. | nih.gov |

| Grignard Addition | DFT(B3LYP) | Investigated the asymmetric nucleophilic 1,2-addition of methylmagnesium bromide to (S)-N-benzylidene-2-methylthis compound. | researchgate.net |

Elucidation of Electronic Effects and Molecular Orbitals

The electronic properties of this compound and its derivatives play a crucial role in determining their reactivity and the stereochemical outcome of reactions. Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in understanding these effects. The sulfinyl group is a key functional group, and its electron-withdrawing nature significantly influences the electron density distribution within the molecule.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to explaining chemical reactivity. acs.orgepj-conferences.org The energy and spatial distribution of these orbitals dictate how a molecule will interact with other reagents. For instance, in reactions involving nucleophilic attack, the LUMO of the this compound derivative is the primary site of interaction. Conversely, in reactions with electrophiles, the HOMO is the key orbital.

The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity. epj-conferences.org A larger gap suggests higher stability and lower reactivity, while a smaller gap indicates a greater propensity for chemical reactions. epj-conferences.org Computational analyses have shown that substituents on the sulfinamide nitrogen or the sulfur atom can modulate this energy gap, thereby fine-tuning the molecule's reactivity.

Natural Bond Orbital (NBO) analysis is another powerful computational tool used to study donor-acceptor interactions within the molecule. tandfonline.com This method provides insights into the delocalization of electron density and the nature of bonding, further clarifying the electronic effects at play. For example, computational studies on related sulfonamides have used NBO analysis to understand the interactions between donor and acceptor orbitals. tandfonline.com

The table below summarizes key computational parameters derived from studies on related sulfonamide systems, illustrating the electronic characteristics that govern their reactivity.

| Computational Parameter | Significance in Reactivity | Typical Findings in Sulfonamide Systems |

| HOMO Energy | Indicates the ability to donate electrons. Higher energy levels suggest greater nucleophilicity. | The HOMO is often localized on the sulfur and nitrogen atoms, making them susceptible to electrophilic attack. |

| LUMO Energy | Indicates the ability to accept electrons. Lower energy levels suggest greater electrophilicity. | The LUMO is typically centered on the sulfonyl group, which acts as an electrophilic site. |

| HOMO-LUMO Gap | Correlates with chemical stability and reactivity. A smaller gap implies higher reactivity. | Substituent effects can significantly alter the HOMO-LUMO gap, influencing reaction rates. |

| NBO Analysis | Reveals intramolecular electron delocalization and hyperconjugative interactions. | Identifies key donor-acceptor interactions that stabilize the molecule and influence its conformation. |

| Molecular Electrostatic Potential (MEP) | Maps the electron density to identify electron-rich and electron-poor regions. | Highlights the nucleophilic (negative potential) and electrophilic (positive potential) sites on the molecule. tandfonline.com |

Molecular Dynamics Simulations in Complex Systems

Molecular dynamics (MD) simulations provide a powerful lens to study the behavior of this compound and its derivatives in complex environments, such as in solution or when interacting with biological macromolecules. researchgate.netnih.gov These simulations model the atomic motions of a system over time, offering insights into conformational changes, solvent effects, and binding interactions that are often difficult to observe experimentally. researchgate.netnih.gov

In the context of reactions, MD simulations can be used to explore the conformational landscape of the reactants and the transition state. For example, in diastereoselective reactions involving N-sulfinyl imines derived from this compound, MD simulations can help to rationalize the observed stereochemical outcomes by identifying the most stable conformations of the reactant-reagent complex. chemrxiv.orgresearchgate.net

MD simulations have been successfully employed to study the vapor-liquid equilibria of propane (B168953) in mixtures, providing data on interfacial tension and phase densities that match well with experimental results. nih.gov While not directly focused on this compound, these studies demonstrate the capability of MD simulations to accurately model the behavior of propane-containing systems. researchgate.netnih.gov

Furthermore, MD simulations are invaluable in studying the interactions of sulfonamide-based compounds with biological targets, such as enzymes. peerj.com By simulating the ligand-protein complex, researchers can identify key intermolecular interactions, like hydrogen bonds and hydrophobic contacts, that are responsible for binding affinity and selectivity. peerj.comresearchgate.net The molecular mechanics Poisson-Boltzmann surface area (MM-PBSA) method is often used in conjunction with MD simulations to estimate the binding free energies of such complexes. peerj.com

The following table outlines the applications of molecular dynamics simulations in the study of this compound and related compounds.

| Simulation Aspect | Application in this compound Research | Key Insights Gained |

| Conformational Analysis | Exploring the rotational barriers and preferred conformations of the sulfinamide group. | Identification of low-energy conformers that are likely to participate in reactions. |

| Solvent Effects | Simulating the behavior of this compound in different solvents to understand their influence on reactivity. | Elucidation of how solvent molecules stabilize or destabilize reactants and transition states. |

| Reaction Dynamics | Modeling the pathway of a chemical reaction to understand the sequence of bond-making and bond-breaking events. | Visualization of the transition state and identification of key intermediates. |

| Ligand-Protein Binding | Investigating the interaction of this compound derivatives with enzyme active sites. peerj.com | Determination of binding modes, key interacting residues, and estimation of binding affinities. peerj.com |

Experimental Validation of Computational Models

The synergy between computational modeling and experimental work is crucial for a comprehensive understanding of the chemical behavior of this compound. nih.govmsuniv.ac.in Computational predictions, while powerful, must be validated by experimental data to ensure their accuracy and relevance. nih.govmsuniv.ac.in

A prime example of this synergy is the study of diastereoselective additions of Grignard reagents to N-tert-butylsulfinyl imines. chemrxiv.orgresearchgate.net DFT calculations have been used to model the reaction pathways and predict the diastereomeric ratios of the products. chemrxiv.orgresearchgate.net These computational predictions have shown excellent agreement with experimentally determined product distributions, thereby validating the proposed reaction mechanisms. chemrxiv.orgresearchgate.net

Spectroscopic techniques provide a wealth of data for validating computational models. For instance, calculated NMR chemical shifts and vibrational frequencies (IR and Raman) can be compared with experimental spectra to confirm the predicted molecular structures and conformations. Nuclear Overhauser Effect (NOESY) NMR experiments can be used to determine through-space proximities of atoms, which can then be compared to the distances predicted by computational models.

In the realm of reaction kinetics, experimentally measured reaction rates and activation energies can be compared with the energy barriers calculated using DFT. This comparison helps to verify the accuracy of the computed transition state structures and reaction profiles.

The table below highlights common experimental techniques used to validate computational models in the study of this compound reactions.

| Experimental Technique | Computational Parameter Validated | Type of Information Provided |

| X-ray Crystallography | Molecular geometry (bond lengths, bond angles, dihedral angles). | Provides a precise, static picture of the molecule's structure in the solid state. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical shifts, coupling constants, and nuclear Overhauser effects. | Confirms the connectivity and three-dimensional structure of the molecule in solution. |

| Infrared (IR) and Raman Spectroscopy | Vibrational frequencies and intensities. | Validates the calculated vibrational modes and confirms the presence of specific functional groups. |

| Kinetic Studies | Activation energies and reaction rates. | Corroborates the calculated energy barriers of reaction pathways. |

| Product Ratio Analysis (e.g., by HPLC or GC) | Diastereomeric or enantiomeric ratios. | Confirms the predicted stereochemical outcomes of asymmetric reactions. |

By integrating computational and experimental approaches, a more robust and detailed understanding of the mechanistic intricacies of this compound reactions can be achieved.

Applications of Propane 2 Sulfinamide in Asymmetric Organic Synthesis

Asymmetric Synthesis of Chiral Amines

The use of enantiopure 2-methyl-2-propanesulfinamide (tert-butanesulfinamide) has become a cornerstone for the asymmetric synthesis of a wide array of chiral amines. yale.eduscispace.com This methodology typically involves three key steps: the condensation of the sulfinamide with a carbonyl compound to form a sulfinylimine, the diastereoselective addition of a nucleophile to the imine, and finally, the removal of the sulfinyl group to yield the desired chiral amine. nih.gov This approach allows for the preparation of diverse amine structures, including α-branched and α,α-dibranched amines, as well as α- and β-amino acids and their derivatives. scispace.com

The initial and crucial step in this synthetic sequence is the formation of N-sulfinyl imines (also known as sulfinimines) through the condensation of propane-2-sulfinamide with aldehydes or ketones. sigmaaldrich.comnih.gov This reaction is typically promoted by the use of a dehydrating agent to drive the equilibrium towards the imine product.

Several methods have been developed to facilitate this condensation. For the reaction with aldehydes, Lewis acidic dehydrating agents such as magnesium sulfate (B86663) (MgSO₄), copper(II) sulfate (CuSO₄), or titanium(IV) ethoxide (Ti(OEt)₄) are commonly employed. The choice of reagent can influence the reaction conditions and efficiency. For instance, CuSO₄ is effective for a broad range of aldehydes, including sterically hindered and electron-rich variants. For less reactive aldehydes and for the condensation with ketones, the more Lewis acidic titanium(IV) ethoxide is often the reagent of choice. nih.govorganic-chemistry.org Microwave-assisted, solvent-free conditions using Ti(OEt)₄ have also been reported as an environmentally friendly and efficient method for preparing N-tert-butylsulfinyl)imines. organic-chemistry.org Other reagents and catalysts that have been successfully used for this transformation include ytterbium(III) triflate (Yb(OTf)₃), cesium carbonate (Cs₂CO₃), potassium hydrogen sulfate (KHSO₄), and tris(2,2,2-trifluoroethyl)borate. nih.govresearchgate.netorganic-chemistry.org

The resulting N-sulfinyl imines are generally stable, electrophilic compounds that are more resistant to hydrolysis than other imines but are highly reactive towards nucleophiles. wikipedia.org

Table 1: Selected Reagents for the Condensation of this compound with Carbonyl Compounds

| Reagent/Catalyst | Carbonyl Compound | Typical Conditions | Reference |

| MgSO₄ | Aldehydes | Excess aldehyde | |

| CuSO₄ | Aldehydes | Slight excess of aldehyde | |

| Ti(OEt)₄ | Aldehydes, Ketones | THF, 60 °C or microwave | nih.govorganic-chemistry.org |

| Yb(OTf)₃ | Aldehydes | - | nih.gov |

| Cs₂CO₃ | Aldehydes | - | nih.govresearchgate.net |

| KHSO₄ | Aldehydes, Ketones | - | nih.gov |

| Tris(2,2,2-trifluoroethyl)borate | Aldehydes | Room temperature | organic-chemistry.org |

The chiral N-sulfinyl group exerts powerful stereocontrol in the addition of nucleophiles to the imine carbon, leading to high levels of asymmetric induction. wikipedia.org This step is the cornerstone of the asymmetric synthesis of chiral amines using this methodology. The stereochemical outcome of the addition is generally predictable based on a chelated, chair-like transition state model where the metal cation of the nucleophilic reagent coordinates to both the nitrogen and oxygen atoms of the sulfinyl group. nih.gov

A wide variety of organometallic reagents, including Grignard reagents (organomagnesium), organozinc, and organolithium compounds, have been successfully added to N-sulfinyl imines to generate a diverse range of chiral amines with high diastereoselectivity. nih.govwikipedia.org The choice of the organometallic reagent can sometimes influence the level of stereoselectivity. For instance, Grignard reagents have been reported to show greater diastereoselectivity in some cases compared to organolithium or organocerium compounds. nih.gov The Lewis acidic character of the organometallic reagent plays a determining role in the stereoselectivity of the reaction. nih.govacs.org The addition of these reagents is a versatile and reliable method for creating new carbon-carbon bonds and establishing a stereocenter at the α-position to the nitrogen atom. organicreactions.org

Table 2: Examples of Nucleophilic Addition of Organometallic Reagents to N-Sulfinyl Imines

| N-Sulfinyl Imine Substrate | Organometallic Reagent | Product | Diastereomeric Ratio (dr) | Reference |

| (S)-N-benzylidene-2-methylthis compound | Methylmagnesium bromide | (R)-N-((S)-1-phenylethyl)-2-methylthis compound | High | nih.gov |

| (S)-N-benzylidene-2-methylthis compound | Methyllithium | (R)-N-((R)-1-phenylethyl)-2-methylthis compound | High | nih.gov |

| N-tert-butanesulfinyl imine | Allylmagnesium bromide | Homoallylic amine derivative | High | nih.gov |

| N-tert-butanesulfinyl trifluoromethyl ketimine | Dimethylsulfoxonium methylide | Trifluoromethylated aziridine | 86:14 to >99:1 | beilstein-journals.org |

The addition of enolates to N-sulfinyl imines provides a powerful method for the synthesis of β-amino carbonyl compounds, which are valuable precursors to β-amino acids and 1,3-amino alcohols. organicreactions.org Lithium enolates derived from ketones can be added to N-sulfinyl imines with high diastereoselectivity to afford β-amino ketone derivatives. thieme-connect.com For example, the reaction of N-sulfinyl imines with lithium enolates generated from ketones using lithium hexamethyldisilazide (LiHMDS) at low temperatures has been shown to produce β-amino ketones as single diastereoisomers in many cases. thieme-connect.com Similarly, the addition of lithium α-bromoenolates has been utilized in the Darzens-type asymmetric synthesis of N-(p-toluenesulfinyl)aziridine-2-carboxylate esters. nih.gov

The stereoselective reduction of N-sulfinyl imines offers a direct route to the synthesis of chiral sulfinamides, which can then be deprotected to yield chiral primary amines. The choice of reducing agent is critical for achieving high diastereoselectivity, and different reagents can lead to opposite stereochemical outcomes. For example, reductions with sodium borohydride (B1222165) (NaBH₄) often proceed through a cyclic transition state where the boron coordinates to the sulfinyl oxygen, leading to hydride delivery to one face of the imine. nih.gov In contrast, bulkier reducing agents like L-selectride are believed to operate through an open-chain transition state, resulting in the opposite diastereomer. nih.gov This complementarity allows for the selective synthesis of either enantiomer of the resulting amine from a single enantiomer of the N-sulfinyl imine.

Table 3: Diastereoselective Reduction of N-Sulfinyl Imines

| N-Sulfinyl Imine | Reducing Agent | Major Product Diastereomer | Reference |

| Generic N-sulfinyl imine | Sodium Borohydride (NaBH₄) | Typically one diastereomer via cyclic transition state | nih.gov |

| Generic N-sulfinyl imine | L-Selectride | Typically the opposite diastereomer via open transition state | nih.gov |

| N-sulfinyl δ-amino β-keto esters | Not specified | syn-δ-amino β-hydroxy ester | researchgate.net |

The stereoselective allylation and crotylation of N-sulfinyl imines provide access to chiral homoallylic amines, which are versatile synthetic intermediates. rsc.orgescholarship.org These reactions can be carried out using various allylating agents, including allylic bromides in the presence of zinc or indium metals. beilstein-journals.org Palladium-catalyzed allylation of N-tert-butanesulfinyl imines with allylic alcohols in the presence of indium(I) iodide as a reducing agent has also been shown to proceed with high diastereoselectivity. rsc.orgresearchgate.net The reaction with crotyl alcohol is highly regioselective, predominantly forming the anti-diastereomer. rsc.orgresearchgate.net The stereochemical outcome of these reactions is controlled by the configuration of the sulfur atom in the sulfinyl group, which directs the approach of the nucleophile. rsc.org

Stereoselective Nucleophilic Additions to N-Sulfinyl Imines

Asymmetric Synthesis of Chiral Heterocycles

The strategic use of this compound has paved the way for highly diastereoselective syntheses of various chiral heterocyclic frameworks. By serving as a transient chiral control element, it directs the stereochemical outcome of key bond-forming reactions, after which it can be readily cleaved to furnish the desired enantiomerically enriched products.

Synthesis of Substituted Piperidines

The piperidine (B6355638) motif is a prevalent structural core in numerous natural products and pharmaceutical agents. Asymmetric synthesis of substituted piperidines using this compound often involves the diastereoselective addition of nucleophiles to N-sulfinylimines, followed by cyclization.

One effective strategy involves the synthesis of trans-2,6-disubstituted piperidines. This method utilizes N-sulfinyl δ-amino β-ketophosphonates which undergo a one-pot conversion to 3-phosphoryl dihydropyridones. Subsequent stereoselective addition of organocuprates to these intermediates predominantly yields the trans-2,6-disubstituted piperidines d-nb.infonih.gov. The utility of this approach has been demonstrated in the total synthesis of the quinolizidine (B1214090) alkaloid (−)-myrtine d-nb.infonih.gov.

Another approach is the asymmetric intramolecular aza-Michael reaction. N-sulfinyl amines derived from this compound act as effective nitrogen nucleophiles. This strategy, which involves a cross-metathesis reaction followed by a base-catalyzed Michael-type cyclization, provides access to chiral substituted piperidines with one or two stereocenters nih.govresearchgate.net. The synthesis of the piperidine alkaloid (-)-pinidinol has been successfully achieved using this methodology nih.gov.

| Entry | Reactant 1 (N-sulfinylimine precursor) | Reactant 2 (Nucleophile/Reagent) | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |

| 1 | N-sulfinyl δ-amino β-ketophosphonate | Organocuprate | trans-2,6-disubstituted piperidine | - | High trans selectivity | d-nb.infonih.gov |

| 2 | Functionalized N-sulfinyl amine | - (Intramolecular cyclization) | Substituted piperidine | - | High | nih.govresearchgate.net |

Formation of Aziridines

Chiral aziridines are valuable synthetic intermediates due to their strained three-membered ring, which can be regioselectively opened to afford a variety of functionalized chiral amines. This compound-derived imines are excellent substrates for the diastereoselective synthesis of aziridines through several methods, including the aza-Darzens and Corey-Chaykovsky reactions.

The aza-Darzens reaction involves the reaction of an N-sulfinylimine with an enolate of an α-haloester. The use of N-tert-butanesulfinyl aldimines and ketimines with ethyl bromoacetate (B1195939) has been shown to produce 2,3-di- and 2,2',3-tri-substituted aziridines in good yields and with excellent diastereoselectivities rsc.org. For instance, the reaction of N-(benzylidene)-p-toluenesulfinamide with the lithium enolate of methyl bromoacetate yields the corresponding cis-N-sulfinylaziridine-2-carboxylate ester with high diastereoselectivity nih.gov.

The Corey-Chaykovsky reaction provides another efficient route to chiral aziridines. This reaction involves the treatment of an N-sulfinylimine with a sulfur ylide, such as dimethylsulfoxonium methylide or dimethylsulfonium methylide adichemistry.comorganic-chemistry.orgthieme-connect.com. The reaction of dimethylsulfonium methylide with a range of aromatic, heterocyclic, and aliphatic tert-butylsulfinyl imines has been reported to form aziridines in good yields (63-84%) and high diastereomeric excess (77-95%) uea.ac.uksci-hub.se. This method is particularly useful for the synthesis of terminal aziridines. For example, the reaction of N-(2-chloroethylidene)-tert-butylsulfinamide with Grignard reagents or organoceriums gives terminal N-tert-butylsulfinyl aziridines in good yields organic-chemistry.org.

| Reaction | N-sulfinylimine Substrate | Reagent | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |

| Aza-Darzens | N-(benzylidene)-p-toluenesulfinamide | Lithium enolate of methyl bromoacetate | cis-N-sulfinylaziridine-2-carboxylate | High | High | nih.gov |

| Corey-Chaykovsky | Aromatic/Aliphatic tert-butylsulfinyl imine | Dimethylsulfonium methylide | Chiral aziridine | 63-84 | 77-95% de | uea.ac.uksci-hub.se |

| Corey-Chaykovsky | N-tert-butanesulfinyl ketimino esters | Dimethylsulfoxonium methylide | α-Quaternary aziridine-2-carboxylates | Moderate to excellent | >97:3 | organic-chemistry.org |

Construction of Pyrrolidines

The pyrrolidine (B122466) ring is a fundamental structural motif in a vast number of natural products and pharmaceuticals. The use of this compound as a chiral auxiliary has enabled several elegant and highly stereoselective syntheses of substituted pyrrolidines.

A prominent method involves the diastereoselective addition of Grignard reagents to chiral γ-chloro N-tert-butanesulfinyl imines uea.ac.ukacs.orgrsc.orgnih.gov. This reaction proceeds with high diastereoselectivity and is applicable to the synthesis of a variety of 2-substituted pyrrolidines, including those with aryl, alkyl, and vinyl substituents uea.ac.ukacs.orgrsc.orgnih.gov. The resulting sulfinamide adducts undergo spontaneous cyclization to afford the corresponding pyrrolidines.

Another powerful strategy is the intramolecular aza-Michael reaction of N-sulfinyl activated enamines researchgate.netrsc.org. This approach allows for the stereoselective formation of the pyrrolidine ring through the conjugate addition of the nitrogen nucleophile to an α,β-unsaturated system within the same molecule. This method provides access to chiral substituted pyrrolidines bearing one or two stereocenters nih.govresearchgate.net.

Furthermore, the arylation of chlorinated N-tert-butanesulfinyl imines with sodium tetraarylboronates, catalyzed by rhodium, followed by intramolecular cyclization, offers a route to 2-substituted pyrrolidines with high diastereomeric ratios nih.gov.

| Method | Reactant 1 | Reactant 2 | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |

| Grignard Addition | γ-chloro N-tert-butanesulfinyl imine | Aryl/Alkyl/Vinyl Grignard reagent | 2-substituted pyrrolidine | High | High | uea.ac.ukacs.orgrsc.orgnih.gov |

| Intramolecular aza-Michael | N-sulfinyl activated enamine | - | Substituted pyrrolidine | Good | Excellent | nih.govresearchgate.net |

| Rh-catalyzed Arylation | γ-chloro N-tert-butanesulfinyl imine | Sodium tetraarylboronate | 2-aryl pyrrolidine | Good | High | nih.gov |

Application in Tetrahydro-β-carboline Synthesis

Tetrahydro-β-carbolines are a class of indole (B1671886) alkaloids with significant biological activities. The asymmetric synthesis of these complex molecules has been effectively achieved using this compound as a chiral auxiliary, often in conjunction with the Pictet-Spengler reaction.

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine, such as tryptamine, with an aldehyde or ketone, followed by an acid-catalyzed cyclization. When a chiral auxiliary is employed, the reaction can proceed with high stereoselectivity. Ellman's auxiliary (tert-butanesulfinamide) has been successfully used as a chiral source for the stereoselective synthesis of tetrahydro-β-carboline alkaloids researchgate.netthieme-connect.com. This approach represents the first report on the synthesis of chiral tetrahydro-β-carboline natural products using tert-butanesulfinamide through a haloamide cyclization researchgate.net.

The synthesis of the indolizino[8,7-b]indole alkaloid, (–)-harmicine, has also been accomplished through a sequence involving the allylation of an N-sulfinylimine, hydroboration, and SN2 substitution, demonstrating the versatility of this chiral auxiliary in complex alkaloid synthesis researchgate.net.

| Alkaloid | Key Reaction | Role of this compound | Diastereoselectivity | Reference |

| Tetrahydro-β-carboline Alkaloids | Pictet-Spengler Reaction / Haloamide Cyclization | Chiral Auxiliary | High | researchgate.netthieme-connect.com |

| (–)-Harmicine | Allylation of N-sulfinylimine | Chiral Auxiliary | High | researchgate.net |

Formation of Functionalized Amino Alcohols and Amino Acids

This compound has been instrumental in the development of stereoselective methods for the synthesis of valuable chiral building blocks such as functionalized amino alcohols and amino acids.

Asymmetric Aldol-Tishchenko Reactions

The Aldol-Tishchenko reaction provides a powerful method for the synthesis of 1,3-amino alcohols. The use of chiral sulfinimines derived from this compound in this reaction allows for the installation of two or even three chiral centers in a single step with good diastereo- and enantioselectivity sci-hub.seacs.org.

The reaction involves the initial aldol (B89426) addition of an enolate, generated from the N-sulfinylimine, to an aldehyde. The resulting aldolate intermediate then undergoes an intramolecular hydride transfer from a second molecule of the aldehyde, which is coordinated to the lithium cation, to the imine carbon. This tandem reaction sequence leads to the formation of anti-1,3-amino alcohol derivatives nih.govorgsyn.orgacs.org. The stereochemical outcome of the reaction is controlled by the chiral sulfinyl group, which directs the facial selectivity of both the aldol addition and the subsequent hydride transfer acs.org.

This methodology has been successfully applied to the synthesis of a variety of anti-1,3-amino alcohols starting from acetophenone (B1666503) and propiophenone-derived sulfinimines and various aldehydes nih.govorgsyn.org.

| N-sulfinylimine Source | Aldehyde | Product | Diastereoselectivity | Reference |

| Acetophenone-derived | Isobutyraldehyde | anti-1,3-amino alcohol | Good | nih.govorgsyn.org |

| Propiophenone-derived | Various aldehydes | anti-1,3-amino alcohol | Good | acs.org |

Synthesis of α- and β-Amino Acids and Esters

This compound, commonly known as tert-butanesulfinamide (tBS), serves as a highly effective chiral auxiliary in the asymmetric synthesis of both α- and β-amino acids and their corresponding esters. nih.goviupac.orgresearchgate.net The methodology generally involves the condensation of the sulfinamide with an aldehyde or ketone to form a tert-butanesulfinyl imine. iupac.orgsigmaaldrich.com This intermediate then undergoes a diastereoselective addition of a nucleophile, after which the sulfinyl group is easily cleaved under mild acidic conditions to yield the desired enantioenriched amino acid derivative. nih.goviupac.orgsigmaaldrich.com

The synthesis of α-amino acid derivatives can be achieved through various strategies. One practical method involves the direct hydrative amination of activated alkynes, such as ynamides and thioalkynes, using sulfinamides as the nitrogen source under metal-free conditions. nih.gov This approach is believed to proceed via a sulfonium (B1226848) acs.orgwikipedia.org-sigmatropic rearrangement. nih.gov Another powerful technique is the radical-based coupling of primary, secondary, and tertiary carboxylic acids with a chiral glyoxylate-derived sulfinimine, which provides access to a wide array of enantiomerically pure α-amino acids. nih.gov

For the synthesis of β-amino acids, a common approach is the addition of ester enolates to tert-butanesulfinyl imines. iupac.org Specifically, the addition of titanium(IV) isopropoxide (Ti(Oi-Pr)3) ester enolates to N-tert-butanesulfinyl aldimines and ketimines has proven to be a high-yielding and highly diastereoselective method. nih.gov This strategy is versatile, allowing for the preparation of β-amino acid derivatives with a broad spectrum of substitution patterns, including β-substituted, α,β-disubstituted, β,β-disubstituted, α,β,β-trisubstituted, and even α,α,β,β-tetrasubstituted variants. nih.gov The resulting N-sulfinyl-β-amino ester products are stable and can be used in further synthetic transformations, such as the construction of β-peptide foldamers. nih.gov

Table 1: Selected Examples of β-Amino Acid Ester Synthesis using (R)-tert-Butanesulfinamide

| Aldimine/Ketimine Reactant | Enolate Reactant | Product | Diastereomeric Ratio (d.r.) | Yield (%) |

| N-Benzylidenethis compound | Titanium enolate of ethyl acetate | Ethyl 3-((R)-propane-2-sulfinamido)-3-phenylpropanoate | 97:3 | 94 |

| N-(Propan-2-ylidene)this compound | Titanium enolate of ethyl acetate | Ethyl 3-((R)-propane-2-sulfinamido)-3-methylbutanoate | 98:2 | 91 |

| N-Benzylidenethis compound | Titanium enolate of ethyl isobutyrate | Ethyl 2,2-dimethyl-3-((R)-propane-2-sulfinamido)-3-phenylpropanoate | >99:1 | 95 |

| N-(4-Methoxybenzylidene)this compound | Titanium enolate of ethyl propionate | Ethyl 2-methyl-3-((R)-propane-2-sulfinamido)-3-(4-methoxyphenyl)propanoate | 96:4 | 92 |

Data compiled from representative literature findings. nih.gov

Applications in Complex Molecule Construction

Incorporation into Unnatural Amino Acid Derivatives

The use of this compound has become a cornerstone in the asymmetric synthesis of unnatural amino acids (UAAs), which are crucial components in protein engineering and drug discovery. acs.orgnih.govnih.gov UAAs can be incorporated into peptides and proteins to enhance their stability, modulate their biological activity, and introduce novel functionalities. nih.gov The primary strategy involves using the sulfinamide as a chiral auxiliary to control the stereochemistry during the formation of new carbon-carbon bonds. acs.orgacs.org

A well-established method is the diastereoselective alkylation of α-sulfinamido ester enolates. acs.orgnih.gov In this approach, a chiral α-tert-butanesulfinamide auxiliary is attached to an amino ester. The resulting compound is then treated with a base to form an enolate, which subsequently reacts with an electrophile. acs.orgnih.gov Computational studies suggest that the reaction proceeds through a chelated transition state, where the electrophile adds to the convex face of a transient bicyclic intermediate, leading to high diastereoselectivity (often greater than 6:1). acs.orgnih.gov This method provides access to a variety of enantioenriched unnatural mono- and α,α-disubstituted amino acid derivatives in good yields (up to 90%). acs.orgnih.gov The sulfinamide auxiliary can be easily cleaved under acidic conditions to furnish the final enantiopure unnatural amino acid. acs.orgnih.govacs.org This methodology has been successfully applied in the synthesis of complex structures like spirocyclic glutamate (B1630785) analogs. enamine.net

Synthesis of Chiral Building Blocks for Advanced Materials

This compound and its derivatives are not only pivotal in the synthesis of bioactive molecules but also serve as fundamental chiral building blocks for the creation of advanced materials. carlroth.com The sulfinamide moiety itself can be a key component in the design of chiral ligands and organocatalysts used in asymmetric transformations. acs.orgyale.edu The unique electronic and steric properties of the sulfinyl group, combined with its inherent chirality, allow for the development of catalysts that can induce high levels of stereocontrol in a variety of chemical reactions. yale.edu

The versatility of this compound allows for its conversion into a wide range of other chiral synthons. For example, the chiral amines produced via sulfinamide-mediated synthesis are themselves valuable building blocks for more complex structures. nih.goviupac.org These amines can be incorporated into polymers, metal-organic frameworks (MOFs), and other materials where chirality is a critical design element for function, such as in chiral recognition, separation science, and nonlinear optics. The ability to reliably generate highly enantioenriched amines from simple starting materials makes this methodology particularly attractive for materials science applications where structural purity is paramount. iupac.org

C-H Bond Functionalization Strategies

Catalytic Enantioselective C(sp³)–H Amination

Direct C(sp³)–H amination is a powerful strategy for streamlining the synthesis of chiral amines by converting abundant C-H bonds directly into C-N bonds. This compound-related compounds, such as sulfamates, are effective reagents in these transformations, particularly in rhodium-catalyzed reactions. nih.gov These reactions often involve the in situ generation of a rhodium-nitrene intermediate which then inserts into a C-H bond.

A significant advancement in this area is the development of practical and general methods for asymmetric intermolecular benzylic C(sp³)–H amination. semanticscholar.org These systems often employ a chiral rhodium(II) catalyst, such as Rh₂(S-tfptad)₄, in combination with a sulfamate (B1201201) reagent like pentafluorobenzyl sulfamate (PbsNH₂). semanticscholar.org This combination allows for the conversion of various substrates into benzylic amines with excellent yields and high enantioselectivity. semanticscholar.org An advantage of this method is the low catalyst loading required and the ability to remove the directing group under mild conditions to yield the free amine. semanticscholar.org